2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride
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Overview
Description
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their presence in various natural products and their use in pharmaceutical development due to their unique structural and pharmacokinetic properties .
Preparation Methods
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different functional groups and derivatives.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is commonly used to introduce various substituents onto the azetidine ring.
Scientific Research Applications
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to enhance the compound’s stability and bioavailability, making it an effective pharmacophore in drug development . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be compared with other azetidine-containing compounds, such as:
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic characteristics.
Properties
Molecular Formula |
C10H14BrClN2O |
---|---|
Molecular Weight |
293.59 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-7-2-9(11)5-13-10(7)14-6-8-3-12-4-8;/h2,5,8,12H,3-4,6H2,1H3;1H |
InChI Key |
FWZNKHWVXFWKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CNC2)Br.Cl |
Origin of Product |
United States |
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